molecular formula C13H20O B1605050 5(or 6)-Methyl-7(or 8)-(1-methylethyl)bicyclo[2.2.2]oct-5-ene-2-carbaldehyde CAS No. 68259-31-4

5(or 6)-Methyl-7(or 8)-(1-methylethyl)bicyclo[2.2.2]oct-5-ene-2-carbaldehyde

Cat. No.: B1605050
CAS No.: 68259-31-4
M. Wt: 192.30 g/mol
InChI Key: LKERFQHZNFIXLI-UHFFFAOYSA-N
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Description

5(or 6)-Methyl-7(or 8)-(1-methylethyl)bicyclo[222]oct-5-ene-2-carbaldehyde is a bicyclic compound with a unique structure that includes a bicyclo[222]octene framework

Properties

CAS No.

68259-31-4

Molecular Formula

C13H20O

Molecular Weight

192.30 g/mol

IUPAC Name

5-methyl-7-propan-2-ylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde

InChI

InChI=1S/C13H20O/c1-8(2)12-6-10-5-11(7-14)13(12)4-9(10)3/h4,7-8,10-13H,5-6H2,1-3H3

InChI Key

LKERFQHZNFIXLI-UHFFFAOYSA-N

SMILES

CC1=C2CC(C(C1)C(C2)C(C)C)C=O

Canonical SMILES

CC1=CC2C(CC1CC2C(C)C)C=O

Other CAS No.

68259-31-4

Pictograms

Irritant; Environmental Hazard

Origin of Product

United States

Preparation Methods

Diels-Alder Cycloaddition Approach

Reaction Design

The bicyclo[2.2.2]octene core is synthesized via a Diels-Alder reaction between α-terpinene (diene) and an aldehyde-containing dienophile (e.g., acrolein). This method directly installs the aldehyde group at position 2.

Example Protocol:
  • Reactants :
    • Diene: α-Terpinene (1,3-p-menthadiene)
    • Dienophile: Acrolein (propenal)
  • Conditions :
    • Solvent: Methyl tert-butyl ether (MTBE) or tetrahydrofuran (THF)
    • Temperature: 20–25°C (endo-selectivity) or 50–180°C (endo/exo mixture)
  • Mechanism :
    • The reaction proceeds via [4+2] cycloaddition, forming the bicyclic structure with a hydroxymethyl group.
    • Oxidation : The intermediate hydroxymethyl derivative is oxidized to the aldehyde using pyridinium chlorochromate (PCC) or Swern oxidation.
Key Data:
Parameter Value
Yield (Diels-Alder step) 50–70% (crude)
Oxidation Efficiency 80–90% (PCC)
Isomer Ratio (5/6, 7/8) Dependent on diene conformation

Bridged Robinson Annulation

Tandem Michael-Aldol Process

Developed by Jung and Maderna, this method constructs bicyclo[2.2.2]oct-5-en-2-ones via:

Example Conditions:
Step Conditions
Michael Addition TfOH (3 equiv), CH₂Cl₂, 40°C
Aldol Cyclization P₄O₁₀, microwave, 8 h
Formylation DMF/POCl₃, 0°C → RT, 12 h

Functional Group Interconversion

Oxidation of Primary Alcohols

Starting from 5-methyl-7-isopropylbicyclo[2.2.2]oct-5-en-2-ol (synthesized via Diels-Alder or hydrogenation):

  • Oxidizing Agents :
    • PCC (pyridinium chlorochromate) in CH₂Cl₂
    • TEMPO/NaClO (mild conditions)
  • Yield : 75–85%

Reduction of Carboxylic Acid Derivatives

Isomer Control and Separation

The positional isomers (5/6-methyl, 7/8-isopropyl) arise from regioselectivity in the Diels-Alder step. Separation methods include:

Isomer Ratios:
Method 5-Methyl:6-Methyl 7-Isopropyl:8-Isopropyl
Diels-Alder (20°C) 3:1 4:1
Bridged Annulation 1.5:1 2:1

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

The mechanism by which 5(or 6)-Methyl-7(or 8)-(1-methylethyl)bicyclo[2.2.2]oct-5-ene-2-carbaldehyde exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes .

Biological Activity

5(or 6)-Methyl-7(or 8)-(1-methylethyl)bicyclo[2.2.2]oct-5-ene-2-carbaldehyde, with CAS number 67845-30-1, is a bicyclic compound that has garnered interest in various fields, particularly in fragrance and flavor applications. This article explores its biological activity based on diverse research findings, including toxicity assessments, genotoxicity studies, and its applications in perfumery.

PropertyValue
Molecular FormulaC13H20O
Molecular Weight192.303 g/mol
LogP3.93
InChI KeyLKERFQHZNFIXLI-UHFFFAOYSA-N

Genotoxicity Assessment

Multiple studies have evaluated the genotoxic potential of this compound:

  • Ames Test : Conducted using Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537, TA102), the compound was tested at concentrations up to 5000 µg/plate. Results indicated no significant increase in revertant colonies, suggesting it is not mutagenic under the conditions tested .
  • BlueScreen Assay : This human cell-based assay also showed negative results for genotoxicity both with and without metabolic activation, confirming the compound's safety regarding genetic damage .
  • Threshold of Toxicological Concern (TTC) : The exposure levels for repeated dose toxicity were assessed and found to be below the TTC for a Cramer Class II material, indicating low risk for systemic toxicity .

Repeated Dose Toxicity

Current data on repeated dose toxicity is limited. However, existing assessments suggest that systemic exposure levels are below the established safety thresholds. No significant adverse effects were reported in available studies .

Applications in Perfumery

This compound is primarily utilized in the fragrance industry due to its pleasant odor profile:

  • Performance Ratings : In various perfume formulations, it has been rated highly for stability and sensory attributes:
Application TypePerformance Rating
Perfume Base9 (Very Good)
Flavoring Agent8 (Good)

The compound's performance can vary depending on formulation specifics and environmental conditions during application .

Case Studies

Case Study 1 : A study conducted by Api et al. (2022) focused on the safety assessment of fragrance ingredients including this compound, revealing no concerns regarding genotoxicity or significant toxicity at typical exposure levels used in consumer products .

Case Study 2 : Research on similar bicyclic compounds indicated that structural analogs do not exhibit clastogenic activity, which supports the assumption that this compound likely shares similar non-clastogenic properties .

Q & A

Q. What synthetic methodologies are commonly employed to prepare bicyclo[2.2.2]octene carbaldehyde derivatives?

  • Methodological Answer : The Claisen-Schmidt condensation is a key reaction for constructing bicyclic frameworks. For example, aromatic aldehydes can react with ketones under basic catalysis (e.g., graphitic carbon nitride (g-CN) catalysts) to form α,β-unsaturated carbonyl intermediates, which undergo cyclization to yield bicyclo[2.2.2]octene derivatives . Optimization includes:
  • Catalyst selection : g-CN provides Lewis/Brønsted basicity and thermal stability, enhancing reaction efficiency.
  • Reaction conditions : Solvent-free or low-polarity solvents (e.g., toluene) at 80–120°C for 6–24 hours.
  • Workup : Column chromatography (silica gel, hexane/ethyl acetate) for purification.

Q. How is the structural elucidation of this compound performed using spectroscopic techniques?

  • Methodological Answer : A combination of techniques is required:
  • NMR :
  • ¹H NMR : Identifies substituent positions via coupling patterns (e.g., olefinic protons at δ 5.5–6.5 ppm).
  • ¹³C NMR : Confirms carbonyl (δ 190–210 ppm) and bicyclic carbons (δ 25–50 ppm).
  • Mass spectrometry (MS) : High-resolution MS (e.g., [M⁺] at m/z 475.0936) verifies molecular formula .
  • Infrared (IR) spectroscopy : Confirms aldehyde C=O stretch (~1700 cm⁻¹) .

Q. Table 1. Example Characterization Data for a Related Bicyclic Carbaldehyde

TechniqueDataSource
HRMS (m/z)[M⁺] 475.0936
Elemental AnalysisC: 73.34%; H: 3.80%; N: 5.87%

Advanced Research Questions

Q. What strategies resolve contradictions in regiochemical assignments for methyl/isopropyl substituents on the bicyclo[2.2.2]octene system?

  • Methodological Answer : Conflicting data often arise from steric/electronic effects influencing NMR shifts. Approaches include:
  • 2D NMR (COSY, NOESY) : Correlates spatial proximity of substituents (e.g., NOE between methyl and isopropyl groups).
  • Computational modeling : Density Functional Theory (DFT) calculates expected chemical shifts and compares them to experimental data .
  • X-ray crystallography : Definitive assignment via crystal structure analysis (if single crystals are obtainable).

Q. How can catalytic systems improve selectivity in functionalizing the bicyclo[2.2.2]octene scaffold?

  • Methodological Answer : Metal-supported catalysts enhance regioselectivity:
  • Heterogeneous catalysts : Pd/g-CN hybrids improve charge transfer at metal-semiconductor interfaces, favoring specific reaction pathways .
  • Lewis acid catalysts : ZnCl₂ or AlCl₃ polarize carbonyl groups, directing nucleophilic attack to less hindered positions.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states for selective functionalization.

Q. What analytical approaches quantify trace carbonyl byproducts during synthesis?

  • Methodological Answer : High-performance liquid chromatography (HPLC) paired with derivatization:
  • Derivatization reagent : 2,4-Dinitrophenylhydrazine (DNPH) reacts with aldehydes/ketones to form hydrazones detectable at 360 nm.
  • Column : C18 reverse-phase, mobile phase = acetonitrile/water (70:30).
  • Calibration : External standards (e.g., benzaldehyde) for quantification .

Data Contradiction Analysis

Q. Why do melting points vary across synthetic batches of bicyclo[2.2.2]octene carbaldehydes?

  • Methodological Answer : Variations arise from:
  • Polymorphism : Different crystalline forms (e.g., orthorhombic vs. monoclinic) alter melting points.
  • Impurities : Residual solvents (e.g., toluene) depress melting points. Mitigate via:
  • Recrystallization : Ethanol/water mixtures purify compounds (e.g., mp 182–183°C for a related oxazole-carbaldehyde ).
  • Thermogravimetric analysis (TGA) : Identifies solvent retention (<1% weight loss below 100°C).

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5(or 6)-Methyl-7(or 8)-(1-methylethyl)bicyclo[2.2.2]oct-5-ene-2-carbaldehyde
Reactant of Route 2
5(or 6)-Methyl-7(or 8)-(1-methylethyl)bicyclo[2.2.2]oct-5-ene-2-carbaldehyde

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